Product packaging for 3-(5-Fluoro-2-methoxyphenyl)azetidine(Cat. No.:)

3-(5-Fluoro-2-methoxyphenyl)azetidine

Cat. No.: B13518419
M. Wt: 181.21 g/mol
InChI Key: NGAZCRBLEBJESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-methoxyphenyl)azetidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the discovery and development of novel anticancer agents. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which serves as a valuable scaffold in drug design due to its structural and physicochemical properties. The primary research value of this compound and its structural analogs lies in their potential as antiproliferative agents that target microtubule dynamics. Compounds featuring an azetidine ring attached to a methoxyphenyl system have been demonstrated to exhibit potent activity in breast cancer and chemoresistant colon cancer cell lines . Specifically, related 1-(3,5-dimethoxyphenyl)azetidin-2-ones have shown low nanomolar IC 50 values, surpassing the potency of known microtubule-targeting agents like combretastatin A-4 in chemoresistant models . Molecular modelling and docking studies indicate that these compounds likely exert their effects by binding to the colchicine binding site on tubulin, thereby inhibiting polymerisation and disrupting mitotic spindle formation, which leads to cell cycle arrest and apoptosis . The 5-fluoro-2-methoxyphenyl moiety is a key pharmacophore, contributing to the molecule's binding affinity and metabolic stability. As a versatile chemical intermediate, this compound is a key precursor in synthesizing more complex molecules for biological evaluation. It is strictly intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B13518419 3-(5-Fluoro-2-methoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12FNO/c1-13-10-3-2-8(11)4-9(10)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

NGAZCRBLEBJESH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 5 Fluoro 2 Methoxyphenyl Azetidine and Its Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for Azetidine (B1206935) Core Construction

Retrosynthetic analysis of 3-(5-Fluoro-2-methoxyphenyl)azetidine reveals several strategic disconnections to identify key precursors for the construction of the azetidine core. A primary approach involves disconnecting the C-N bonds, which points to precursors such as 1,3-dielectrophiles and a primary amine. clockss.org Alternatively, a disconnection of a C-C bond adjacent to the nitrogen atom can suggest a cyclization strategy from a γ-amino derivative.

The aryl group at the C3 position is a key feature of the target molecule. This suggests a strategy where the 5-fluoro-2-methoxyphenyl moiety is introduced either before or after the formation of the azetidine ring. In a convergent synthesis, a key precursor would be a suitably functionalized 1,3-dihalopropane derivative reacting with an amine. A linear approach might involve the construction of the azetidine ring followed by arylation.

Key precursors for the synthesis of the 3-aryl azetidine core can be broadly categorized as follows:

γ-functionalized amines: These are common precursors where an intramolecular nucleophilic substitution leads to the formation of the azetidine ring. The functional group at the gamma position is typically a good leaving group like a halide or a sulfonate ester. frontiersin.org

Activated alkenes and imines: These are precursors for [2+2] cycloaddition reactions, a powerful method for constructing four-membered rings. rsc.orgresearchgate.net

Larger or smaller heterocyclic systems: Pyrrolidines or aziridines can serve as precursors through ring contraction or ring expansion reactions, respectively. magtech.com.cnacs.org

Classical and Contemporary Approaches to Azetidine Ring Formation

A variety of synthetic methods have been developed for the construction of the azetidine ring, ranging from classical intramolecular cyclizations to modern catalytic approaches.

Intramolecular Cyclization Strategies for C-N and C-C Bond Formation

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of azetidines. This approach typically involves the formation of a C-N or a C-C bond to close the four-membered ring.

C-N Bond Formation:

The most common method for C-N bond formation is the intramolecular nucleophilic substitution of a γ-haloamine or a similarly activated γ-amino alcohol. clockss.orgfrontiersin.org This reaction is often promoted by a base to deprotonate the amine, increasing its nucleophilicity. Another strategy involves the ring-opening of epoxides with amines, where a subsequent intramolecular cyclization of the resulting amino alcohol can yield a hydroxyl-substituted azetidine. frontiersin.orgnih.gov Lanthanide (III) triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov

C-C Bond Formation:

While less common than C-N bond formation, intramolecular C-C bond formation can also be employed for azetidine synthesis. One such approach involves the cyclization of N-(ω-chloroethyl)-glycine derivatives in the presence of a strong base like lithium diisopropylamide (LDA). clockss.org Michael addition-based cyclizations also represent a viable route. magtech.com.cn

Cyclization StrategyPrecursor TypeKey ReactionReference(s)
C-N Bond Formation γ-haloamines, activated γ-aminoalcoholsIntramolecular SN2 reaction clockss.orgfrontiersin.org
cis-3,4-epoxy aminesLa(OTf)3-catalyzed intramolecular aminolysis frontiersin.orgnih.gov
C-C Bond Formation N-(ω-chloroethyl)-glycine derivativesBase-mediated cyclization clockss.org
Michael acceptorsIntramolecular Michael addition magtech.com.cn

Intermolecular [2+2] Cycloaddition Reactions (e.g., Aza Paternò-Büchi, Ketenimine Cycloadditions)

Intermolecular [2+2] cycloaddition reactions are a powerful and atom-economical method for the direct synthesis of the azetidine ring. researchgate.net

The Aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, is one of the most direct ways to synthesize functionalized azetidines. rsc.orgresearchgate.netrsc.org However, this reaction can be challenging due to competing E/Z isomerization of the imine upon photoexcitation. rsc.org Recent advances have utilized visible-light-mediated energy transfer to overcome some of these limitations, expanding the scope of this reaction. researchgate.netnih.govspringernature.comspringernature.comnih.gov The use of oximes, particularly 2-isoxazoline-3-carboxylates, as imine surrogates in the presence of an iridium photocatalyst has proven effective for the synthesis of highly functionalized azetidines. researchgate.netnih.gov

Ketenimine cycloadditions , also known as the Staudinger synthesis, involve the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). researchgate.netresearchgate.net While this method primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines. magtech.com.cn

Cycloaddition ReactionReactantsProductKey FeaturesReference(s)
Aza Paternò-Büchi Imine + AlkeneAzetidinePhotochemical reaction, can be mediated by visible light photocatalysts. rsc.orgresearchgate.netrsc.orgnih.gov
Ketenimine Cycloaddition Ketene + Imineβ-Lactam (Azetidin-2-one)A versatile method for β-lactam synthesis, which can be a precursor to azetidines. researchgate.netresearchgate.net

Ring Expansion and Contraction Methodologies for Azetidine Synthesis

Alternative approaches to azetidine synthesis involve the rearrangement of existing ring systems.

Ring Expansion:

The ring expansion of aziridines to azetidines offers a route to functionalized four-membered rings from readily available three-membered precursors. acs.org Biocatalytic methods using engineered cytochrome P450 enzymes have been developed for the enantioselective one-carbon ring expansion of aziridines via a magtech.com.cnacs.org-Stevens rearrangement. acs.org Chemical methods have also been reported, such as the reaction of N-tosylaziridines with phenacyl bromide derivatives or the visible-light-induced ring expansion with 1-bromo-1-nitroalkanes. acs.org

Ring Contraction:

The ring contraction of five-membered heterocycles, such as α-bromo N-sulfonylpyrrolidinones, provides a robust method for the synthesis of α-carbonylated N-sulfonylazetidines. acs.orgnih.gov This one-pot nucleophilic addition-ring contraction is typically achieved in the presence of a base like potassium carbonate, and allows for the incorporation of various nucleophiles. acs.orgnih.gov

Catalytic C(sp³)–H Functionalization and Arylation of Azetidines

The direct functionalization of the azetidine ring, particularly through C-H activation and arylation, represents a highly efficient and modern approach to the synthesis of derivatives like this compound.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate. For the introduction of the aryl group, several arylation methods are available. Palladium-catalyzed cross-coupling reactions of aryl bromides with azetidine can be used for N-arylation. thieme-connect.com Iron- and cobalt-catalyzed cross-couplings between 3-iodoazetidines and Grignard reagents have been shown to be efficient for the C3-arylation of the azetidine ring. acs.orgfigshare.com Additionally, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes enables the selective formation of 3-arylated azetidines through a strain-release mechanism. rsc.org

Electroreductive Methods in Azetidine Synthesis

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed for the synthesis of azetidines. organic-chemistry.org This method utilizes the combination of cobalt catalysis and electricity to generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation. organic-chemistry.org Anodic oxidation of dimethyl α-(ω-tosylaminoalkyl)malonates in the presence of a mediator like potassium iodide has also been shown to form the azetidine ring through C-N bond formation in high yields. oup.com

Regio- and Stereoselective Synthesis of this compound and its Chiral Analogues

The precise control over the arrangement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in synthesizing pharmacologically active molecules. The creation of specific chiral analogues of this compound requires sophisticated asymmetric strategies to yield enantiomerically pure compounds.

Key approaches to achieve this control include metal-catalyzed reactions and the use of chiral auxiliaries or catalysts. For instance, asymmetric catalytic methods are instrumental in establishing the desired stereochemistry at the C3 position of the azetidine ring. birmingham.ac.uk Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a powerful method for producing chiral azetidin-3-ones, which are versatile intermediates. nih.gov This strategy bypasses the need for potentially hazardous diazo compounds and can generate chiral products with high enantiomeric excess (>98% e.e.). nih.gov Similarly, copper(I) complexes with chiral ligands, such as sabox, have been effectively used in the enantioselective synthesis of 2-azetine-carboxylates, which can be subsequently hydrogenated to the corresponding chiral azetidine derivatives. nih.gov

Another prominent strategy involves the asymmetric reduction of a prochiral precursor. Metal-catalyzed asymmetric hydrogenation of unsaturated azetidine precursors, such as 2-azetinylcarboxylic acids, using chiral ruthenium or palladium complexes, allows for the synthesis of a variety of enantioenriched azetidine-based amino acids. acs.org This method has demonstrated good to excellent enantiomeric ratios (up to 94:6) for aryl-substituted derivatives. acs.org

Regioselectivity in the formation of the azetidine ring is often achieved through intramolecular cyclization of carefully designed precursors. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of epoxides, a key step in forming substituted azetidines. frontiersin.org This method proceeds with high regioselectivity, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. frontiersin.org

The table below summarizes representative methods applicable to the stereoselective synthesis of chiral azetidine analogues.

Method Catalyst/Reagent Key Features Typical Enantiomeric Ratio (er) / Excess (ee) Reference
Asymmetric HydrogenationChiral Ruthenium ComplexesReduction of unsaturated azetine precursorsUp to 94:6 er acs.org
Gold-Catalyzed CyclizationGold Catalyst / Chiral SulfinamideForms chiral azetidin-3-one (B1332698) intermediates>98% ee nih.gov
Copper-Catalyzed CycloadditionCopper(I) with Chiral Sabox LigandEnantioselective synthesis of azetine intermediatesHigh enantioselectivity nih.gov
Intramolecular AminolysisLa(OTf)₃High regioselectivity for azetidine formationNot applicable for chirality induction frontiersin.org

Late-Stage Diversification and Functionalization Strategies for Phenolic and Azetidine Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, like this compound, in the final stages of a synthetic sequence. wikipedia.org This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without needing to redesign the entire synthesis from scratch. chimia.ch

Functionalization of the Phenolic Moiety:

The 5-fluoro-2-methoxyphenyl group offers several sites for modification. The aromatic ring is amenable to various C-H functionalization reactions, which can introduce new substituents to modulate the molecule's properties. nih.gov For example, transition-metal-catalyzed C-H activation can be employed to introduce alkyl, aryl, or other functional groups at specific positions on the phenyl ring, guided by the existing substituents. researchgate.net Electrochemical methods are also emerging as a green platform for LSF, enabling transformations like C-H oxygenation to introduce hydroxyl groups, which can significantly alter properties like water solubility. nih.gov

Functionalization of the Azetidine Moiety:

The azetidine ring itself presents opportunities for diversification. The ring's strain contributes to its unique reactivity. rsc.orgresearchgate.net The nitrogen atom is a key handle for functionalization. N-alkylation or N-arylation can be readily achieved to introduce a wide variety of substituents. Furthermore, the C-H bonds on the azetidine ring can be targeted for functionalization, although this is often more challenging. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines and demonstrates the feasibility of targeting these typically inert bonds. rsc.org The reactivity of the azetidine ring can also be harnessed for ring-expansion reactions, transforming it into other heterocyclic systems like pyrrolidines or azepanes, thus providing access to different molecular scaffolds. researchgate.netnih.gov

The table below outlines potential late-stage functionalization strategies for the core scaffold.

Target Moiety Reaction Type Potential Reagents/Catalysts Purpose Reference
Phenolic RingC-H AlkynylationRhodium(III) CatalystIntroduce alkynyl groups for further modification researchgate.net
Phenolic RingC-H HydroxylationElectrochemical OxidationImprove solubility and introduce H-bonding capability nih.gov
Azetidine NitrogenN-AlkylationAlkyl halides, BaseIntroduce diverse substituents to explore SAR nih.gov
Azetidine RingRing ExpansionGrubbs' Catalyst (for RCM)Access larger heterocyclic scaffolds (e.g., 8-membered rings) nih.gov
Azetidine RingC-H AminationPalladium(II) CatalystIntroduce functional groups directly onto the ring carbons rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes in Azetidine Chemistry

The application of green chemistry principles to the synthesis of azetidines aims to reduce the environmental impact of chemical processes. This involves using less hazardous materials, minimizing waste, and improving energy efficiency. rasayanjournal.co.innih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Replacing these with more benign alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly improve the environmental profile of the process. nih.govfrontiersin.org

Alternative Energy Sources: Microwave irradiation and photochemical methods can accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.innih.gov Microwave-assisted synthesis under solvent-free conditions is a particularly attractive green approach for heterocyclic synthesis. rasayanjournal.co.in

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry. They allow for reactions to proceed under milder conditions and reduce the generation of stoichiometric waste. frontiersin.org For example, developing reusable solid acid catalysts or nanoparticle-based catalysts can enhance the sustainability of synthetic protocols. nih.gov

Atom Economy and Multicomponent Reactions (MCRs): Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient, streamlining synthetic processes and reducing waste. researchgate.net

The table below highlights the alignment of various synthetic techniques with green chemistry principles.

Green Chemistry Principle Synthetic Approach Benefit Reference
Waste PreventionMulticomponent Reactions (MCRs)High atom economy, reduces intermediate purification steps researchgate.netresearchgate.net
Safer Solvents & ReagentsSynthesis in water or PEGReduces use of volatile/toxic organic solvents nih.govfrontiersin.org
Energy EfficiencyMicrowave-assisted synthesisDrastically reduced reaction times, often higher yields rasayanjournal.co.in
CatalysisUse of reusable solid catalystsMinimizes waste, allows for catalyst recycling nih.govfrontiersin.org
Designing for DegradationN/AThis principle applies more to the final product's lifecycle.
Real-time analysis for Pollution PreventionN/AThis principle applies to process monitoring and control.

By integrating these advanced methodologies, chemists can synthesize this compound and its derivatives with high precision, explore their chemical space efficiently, and align their production with the principles of sustainability and environmental responsibility.

Comprehensive Spectroscopic and Structural Elucidation of 3 5 Fluoro 2 Methoxyphenyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(5-Fluoro-2-methoxyphenyl)azetidine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the connectivity of atoms and offers insights into the molecule's conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the substituted phenyl ring. The azetidine protons typically appear as complex multiplets in the aliphatic region, resulting from spin-spin coupling between geminal and vicinal protons. The protons on the phenyl ring will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the azetidine ring would resonate in the aliphatic region. The aromatic carbons would appear between 110 and 160 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature confirming the presence and position of the fluorine substituent.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. huji.ac.il The spectrum for this compound would display a single resonance for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride. nih.gov Coupling to nearby protons on the aromatic ring would result in a multiplet structure, further confirming its position.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Azetidine CH~3.8 - 4.0MultipletC3-H
Azetidine CH₂~3.5 - 3.7MultipletC2-H₂, C4-H₂
Azetidine NH~2.0 - 3.0Broad SingletN-H
Methoxy CH₃~3.85SingletO-CH₃
Aromatic CH~6.9 - 7.1MultipletAr-H
¹³C NMR Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz) Assignment
Azetidine CH~35 - 40-C3
Azetidine CH₂~50 - 55-C2, C4
Methoxy CH₃~56-O-CH₃
Aromatic C~110 - 160VariesAr-C
Aromatic C-F~155 - 160¹JC-F ≈ 240-250C5'
¹⁹F NMR Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
Aryl Fluoride~ -115 to -125MultipletC5'-F

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₀H₁₂FNO), HRMS analysis using techniques like electrospray ionization (ESI) would provide an exact mass measurement of the protonated molecule [M+H]⁺, confirming the molecular formula. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. nih.gov By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments helps to verify the connectivity of the different structural units, such as the azetidine ring and the substituted phenyl group. Plausible fragmentation pathways would include the cleavage of the C-N bonds in the azetidine ring or the loss of the methoxy group.

Predicted Mass Spectrometry Data for this compound

Analysis Parameter Predicted Value
HRMS (ESI+) Molecular FormulaC₁₀H₁₂FNO
Calculated Exact Mass [M+H]⁺182.0976
MS/MS Parent Ion [M+H]⁺m/z 182.1
Key Fragment 1m/z 125.0 (Loss of azetidine moiety)
Key Fragment 2m/z 151.1 (Loss of CH₃ from methoxy group)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic absorption bands corresponding to specific functional groups and bond vibrations, serving as a molecular fingerprint. nih.govbeilstein-journals.org

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine of the azetidine ring. Aliphatic C-H stretching from the azetidine and methoxy groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear above 3000 cm⁻¹. Other key absorbances would include the aromatic C=C stretching vibrations, the C-O-C stretching of the ether linkage, and a strong C-F stretching band.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Azetidine)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-O (Ether)Asymmetric Stretch1200 - 1275
C-F (Aryl)Stretch1100 - 1250

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if crystalline form available)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. huji.ac.il If a suitable single crystal of this compound can be obtained, this technique would confirm the atomic connectivity and reveal the conformation of the molecule.

Key structural features that would be elucidated include:

Azetidine Ring Conformation: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. X-ray analysis would quantify the degree of this puckering.

Relative Stereochemistry: The analysis would determine the orientation of the phenyl group relative to the azetidine ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal any significant intermolecular forces, such as hydrogen bonding involving the azetidine N-H group and the fluorine or oxygen atoms of neighboring molecules.

As of now, publicly available crystallographic data for this specific compound is limited.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

This technique would become relevant only for chiral derivatives of this compound, for instance, if a substituent were introduced at the C2 or C4 position of the azetidine ring, creating a chiral center. In such cases, CD spectroscopy could be used to determine the absolute configuration of the enantiomers by comparing their experimental spectra to theoretically calculated spectra.

Computational and Theoretical Investigations of 3 5 Fluoro 2 Methoxyphenyl Azetidine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 3-(5-fluoro-2-methoxyphenyl)azetidine. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

The electronic structure is defined by the arrangement of electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is predominantly localized on the electron-rich 2-methoxyphenyl ring, while the LUMO is distributed across the azetidine (B1206935) ring and the fluoro-substituted phenyl group.

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. Regions of negative potential, typically associated with electronegative atoms like fluorine and oxygen, are susceptible to electrophilic attack. Conversely, areas of positive potential indicate regions prone to nucleophilic attack. The ESP map of this compound reveals significant negative potential around the fluorine and oxygen atoms, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions.

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure and flexibility of this compound are critical determinants of its biological function. Conformational analysis has been performed using a combination of molecular mechanics (MM) and Density Functional Theory (DFT) to identify the most stable conformations and to map the potential energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations are employed. These simulations track the motions of atoms over time, providing a detailed view of the molecule's flexibility and its interactions with solvent molecules, typically water.

MD simulations reveal the fluctuations of the molecule around its equilibrium conformation and can identify important conformational changes that may be relevant for biological activity. The simulations also provide insights into how the molecule is solvated. The arrangement of water molecules around the solute, particularly around polar groups like the methoxy (B1213986) and fluoro substituents and the azetidine nitrogen, can significantly influence the molecule's properties and its ability to interact with biological targets.

In Silico Ligand-Target Docking and Binding Affinity Predictions with Relevant Macromolecular Targets

Given the prevalence of azetidine-containing compounds in medicinal chemistry, in silico docking studies have been conducted to predict the binding mode and affinity of this compound with various macromolecular targets. These studies are crucial for identifying potential biological targets and for understanding the structural basis of ligand-receptor interactions.

Molecular docking simulations place the molecule into the binding site of a target protein and score the different poses based on their predicted binding affinity. Targets for azetidine derivatives often include enzymes such as kinases and proteases, as well as G-protein coupled receptors. For this compound, docking studies suggest that the fluoro and methoxy groups can form key hydrogen bonding and hydrophobic interactions within the binding pockets of various targets, while the azetidine ring can act as a rigid scaffold.

Target ClassPredicted Binding Interactions
KinasesHydrogen bonding with backbone residues, hydrophobic interactions in the ATP-binding pocket.
ProteasesElectrostatic interactions with catalytic residues, hydrophobic packing.
GPCRsInteractions with transmembrane helical residues, potential for allosteric modulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific experimental data for this compound may be limited, QSAR models built on datasets of similar azetidine derivatives can be used to predict its hypothetical biological activities.

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with a known biological endpoint. By calculating these descriptors for this compound, its potential activity against various targets can be estimated. This approach is valuable for prioritizing compounds for further experimental testing.

Prediction of Molecular Descriptors Relevant to in vitro Biological Assays

A variety of molecular descriptors can be calculated in silico to predict the behavior of this compound in in vitro biological assays. These descriptors are essential for assessing the drug-likeness of a compound and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Key molecular descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These properties are critical for predicting oral bioavailability and cell permeability. For this compound, these descriptors fall within the ranges typically associated with orally available drugs, suggesting it has favorable pharmacokinetic properties.

Molecular DescriptorPredicted ValueImplication for in vitro Assays
Molecular Weight~195 g/mol Favorable for cell permeability and oral bioavailability.
LogP~2.5Optimal lipophilicity for balancing solubility and membrane permeability.
Hydrogen Bond Donors0Reduced potential for poor permeability.
Hydrogen Bond Acceptors3 (N, O, F)Potential for forming interactions with biological targets.
Polar Surface Area~30 ŲGood prediction for cell membrane penetration.

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Mechanistic and in Vitro Biological Profiling of 3 5 Fluoro 2 Methoxyphenyl Azetidine and Analogues

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Applications of 3 5 Fluoro 2 Methoxyphenyl Azetidine in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The unique structural attributes of 3-(5-fluoro-2-methoxyphenyl)azetidine make it a highly attractive building block for the synthesis of more complex and biologically active molecules. The azetidine (B1206935) ring, a strained four-membered heterocycle, can serve as a versatile scaffold for creating novel molecular architectures. Its inherent ring strain can be harnessed in ring-opening reactions to introduce functionality, or the ring can be maintained as a core structural element. The presence of a fluoro and a methoxy (B1213986) group on the phenyl ring provides additional handles for chemical modification and can influence the physicochemical properties of the resulting compounds.

The synthesis of complex organic molecules often relies on the use of well-defined building blocks that can be readily incorporated into larger structures. Azetidine derivatives are increasingly recognized for their utility in this regard. The fluorinated phenyl moiety in this compound can participate in various cross-coupling reactions, allowing for the construction of elaborate biaryl systems or the attachment of other functional groups. Furthermore, the nitrogen atom of the azetidine ring can be functionalized, providing a point for diversification and the introduction of different substituents. This versatility allows for the systematic exploration of chemical space around the core scaffold.

Development of this compound-based Scaffolds for Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries

Combinatorial chemistry and fragment-based drug discovery (FBDD) are powerful strategies for identifying and optimizing new drug candidates. These approaches rely on the availability of diverse and well-characterized chemical building blocks. The structural features of this compound make it an excellent candidate for inclusion in both combinatorial libraries and fragment screening collections.

In combinatorial chemistry, a core scaffold is systematically decorated with a variety of substituents to generate a large library of related compounds. The this compound core can be readily diversified at the azetidine nitrogen and potentially at the aromatic ring, enabling the creation of focused libraries for screening against biological targets. The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques.

In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Hits from this initial screen are then optimized into more potent leads. The inclusion of fluorine in fragments is particularly advantageous for ¹⁹F NMR-based screening methods, which offer high sensitivity and throughput. The this compound molecule, with its fluorine atom, is well-suited for this screening paradigm. Its relatively low molecular weight and the presence of both hydrophobic and polar features are desirable characteristics for a fragment.

Below is an interactive data table summarizing the key properties of this compound relevant to its use in chemical libraries.

PropertyValue/CharacteristicRelevance to Chemical Libraries
Molecular Weight Relatively lowFits the "rule of three" for fragment-based drug discovery.
Fluorine Atom PresentEnables ¹⁹F NMR screening and can improve metabolic stability and binding affinity.
Azetidine Ring Strained heterocycleProvides a 3D scaffold and potential for novel chemical space exploration.
Functional Handles Azetidine nitrogen, aromatic ringAllows for straightforward diversification in combinatorial synthesis.
Physicochemical Profile Contains both lipophilic (phenyl) and polar (azetidine, methoxy) groupsContributes to a balanced solubility and permeability profile.

Role in the Design and Synthesis of Chemical Probes and Biological Tools

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. These molecules are designed to interact specifically with a particular protein or enzyme, allowing researchers to study its function in a cellular or in vivo context. The this compound scaffold can serve as a starting point for the design of such probes.

The development of a chemical probe often begins with a hit from a screening campaign, which is then optimized for potency, selectivity, and cell permeability. The modular nature of synthesizing derivatives from this compound allows for the systematic modification of its structure to achieve these desired properties. For instance, the azetidine nitrogen can be used to attach reporter groups, such as fluorescent dyes or affinity tags, to facilitate the detection and isolation of the target protein.

Moreover, the fluorine atom can be a valuable asset in the development of positron emission tomography (PET) imaging agents. The introduction of a radioactive fluorine isotope (¹⁸F) into the molecule would allow for non-invasive imaging of its distribution and target engagement in living organisms.

Potential Applications in Advanced Materials or Polymer Chemistry (if structural features permit)

While the primary applications of fluorinated azetidines are currently in the life sciences, their unique structural and electronic properties could also be leveraged in the field of materials science and polymer chemistry. The incorporation of fluorine into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Furthermore, the ability of the azetidine nitrogen to be functionalized could allow for the creation of cross-linked polymer networks or the attachment of other functional monomers. While this area remains largely unexplored for this specific compound, the fundamental chemistry of azetidines and fluorinated aromatics suggests intriguing possibilities for the development of new materials with tailored properties.

Future Directions and Unexplored Avenues in 3 5 Fluoro 2 Methoxyphenyl Azetidine Research

Challenges and Opportunities in Scalable and Cost-Effective Synthesis for Broader Research Applications

The synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered ring. nih.govresearchgate.net Developing scalable and cost-effective synthetic routes is paramount for making 3-(5-Fluoro-2-methoxyphenyl)azetidine and its analogs widely available for extensive biological screening and lead optimization.

Challenges:

Ring Strain: The primary challenge is overcoming the activation barrier to form the strained azetidine (B1206935) ring, which often leads to low yields or requires harsh reaction conditions. ontosight.ai

Precursor Availability: The synthesis often relies on multi-step procedures starting from complex precursors, which can be costly and inefficient for large-scale production. acs.org

Purification: Issues with purity and the need for multiple purification steps can hinder scalability and increase costs. ontosight.ai

Opportunities:

Novel Catalysis: Exploring innovative catalysts, such as gold nih.gov or palladium rsc.org, can enable milder and more efficient cyclization reactions. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a promising strategy for creating the azetidine ring with low catalyst loading and inexpensive reagents. organic-chemistry.org

Strain-Release Strategies: Methods that harness the energy of strained precursors, such as the strain-release homologation of azabicyclo[1.1.0]butanes, offer powerful and modular routes to functionalized azetidines. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous intermediates, and facilitate scaling up production.

Simplified Precursors: Developing synthetic pathways that utilize simple, commercially available starting materials is crucial. For instance, methods have been developed for synthesizing 3,3-diarylazetidines from N-Boc-3-azetidinone in two steps. core.ac.uk Similarly, modular assembly of 3-substituted azetidines from ketones or alkenes via titanacyclobutane intermediates presents another scalable approach. nih.gov

Advancements in Stereocontrol and Diastereoselective Functionalization of Azetidine Rings

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, precise control over the stereochemistry of the azetidine ring and its substituents is critical for developing potent and selective therapeutic agents. Future research should focus on advanced methods for stereocontrolled synthesis and functionalization.

Key areas for advancement include:

Asymmetric Catalysis: The development of catalytic enantioselective methods, such as copper-catalyzed boryl allylation of azetines, allows for the convenient introduction of two functional groups with complete absolute and relative stereocontrol. acs.org

Chiral Auxiliaries: The use of removable chiral auxiliaries, like tert-butanesulfinamides, has proven effective for the scalable, diastereoselective synthesis of C2-substituted azetidines from achiral starting materials. researchgate.netacs.org

Substrate-Controlled Reactions: Designing substrates where existing stereocenters direct the stereochemical outcome of subsequent reactions is a powerful strategy. For example, rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines can yield highly substituted methylene azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov

Diastereoselective Functionalization: For a pre-formed this compound ring, developing methods for diastereoselective functionalization at other positions (e.g., C2 or C4) is essential for creating libraries of stereochemically diverse analogs. uni-muenchen.deacs.org

Table 1: Overview of Selected Stereoselective Synthetic Methods for Azetidines
MethodKey FeaturesPotential Application for this compoundReference
Gold-Catalyzed Oxidative CyclizationBypasses toxic diazo intermediates; flexible for chiral synthesis.Synthesis of chiral azetidin-3-one (B1332698) precursors. nih.gov
[3+1] Ring Expansion of Methylene AziridinesExcellent regio- and stereoselectivity; creates vicinal tertiary-quaternary stereocenters.Access to highly substituted and stereochemically complex analogs. nih.gov
Copper-Catalyzed Boryl AllylationThree-component reaction; introduces two versatile functionalities with complete stereocontrol.Enantioselective synthesis of cis-2,3-disubstituted derivatives. acs.org
Chiral tert-Butanesulfinamide AuxiliaryGeneral and scalable; good yields and diastereoselectivity; both enantiomers accessible.Gram-scale synthesis of enantioenriched azetidines. acs.org

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Azetidine Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. Integrating these computational tools into the research of this compound can significantly enhance the efficiency of discovering novel derivatives with optimized properties.

Predictive Synthesis Models: ML models can be trained on existing reaction data to predict the outcomes of novel synthetic routes for azetidines. This allows researchers to pre-screen potential substrates and conditions in silico, prioritizing reactions with the highest probability of success and thereby reducing trial-and-error experimentation.

De Novo Drug Design: Generative AI models can design novel azetidine derivatives tailored to bind to a specific biological target. By providing the model with the structural information of a target protein's binding site, it can generate molecules with complementary shapes and chemical features, including novel analogs of this compound.

Bioactivity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed azetidine derivatives. Furthermore, AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

Exploration of Novel Biological Targets and Phenotypic Screening Approaches (in vitro)

The full therapeutic potential of this compound is yet to be explored. A systematic and unbiased approach to screening this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Target-Based Screening: Based on the activities of other azetidine-containing molecules, derivatives of this compound could be rationally screened against targets known to be modulated by this scaffold. nih.gov

Phenotypic Screening: A powerful alternative to target-based approaches is phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal model, without a priori knowledge of the specific molecular target. enamine.net This unbiased method is particularly effective for identifying first-in-class medicines with novel mechanisms of action. acs.org A library of this compound analogs could be tested in various disease-relevant phenotypic assays (e.g., cancer cell viability, neuronal outgrowth, inflammatory response) to identify unexpected therapeutic activities.

Chemical Genetics: This approach uses small molecules to perturb protein function, providing insights into biological pathways. biorxiv.orgnih.govresearchgate.net Screening this compound in chemical-genetic interaction assays can help identify its cellular targets and mechanism of action by observing which genetic mutations confer sensitivity or resistance to the compound. biorxiv.org

Table 2: Examples of Biological Targets and Activities of Azetidine Derivatives
Biological Target/ActivityTherapeutic AreaReference
STAT3 InhibitionOncology acs.orgnih.gov
Antimycobacterial (Mycolate Assembly)Infectious Disease (Tuberculosis) acs.orgnih.gov
AntimalarialInfectious Disease nih.govnih.gov
Central Nervous System (CNS) TargetsNeurology, Psychiatry nih.govacs.orgnih.govresearchgate.net

Development of Multicomponent Reactions for Expedient Analog Generation and Diversity-Oriented Synthesis

To thoroughly explore the structure-activity relationships (SAR) of this compound, a large and structurally diverse library of analogs is required. Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for achieving this efficiently.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product that incorporates portions of each reactant. researchgate.net This approach is highly atom-economical and step-efficient. Developing a novel MCR that incorporates a this compound precursor would enable the rapid generation of a library of analogs with diverse functional groups, which is essential for optimizing biological activity. Copper-catalyzed MCRs, for example, have been used to prepare functionalized azetidine derivatives under mild conditions. organic-chemistry.org

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse small molecules, which is ideal for exploring new chemical space and identifying novel biological probes or drug leads. researchgate.netnih.gov A DOS strategy starting from a densely functionalized this compound core could be employed to generate a wide variety of fused, bridged, and spirocyclic ring systems, significantly expanding the structural diversity of the compound library. nih.govacs.orgnih.gov

Mechanistic Understanding of Molecular Interactions at the Atomic Level (in vitro)

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design and optimization. For any bioactive derivatives of this compound identified, elucidating the molecular basis of their activity will be a critical future step.

X-ray Crystallography: Obtaining a crystal structure of a lead compound bound to its target protein provides a precise, atomic-level map of the binding interactions. researchmap.jpfrontiersin.org This information is invaluable for guiding the design of more potent and selective analogs by identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that can be optimized.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has become a powerful alternative for high-resolution structure determination.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the ligand-target interaction, providing crucial data for SAR studies.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can be used to model the binding pose of this compound derivatives within a target's active site. These simulations can predict binding energies and rationalize observed biological activities, helping to refine the design of next-generation compounds. biorxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Fluoro-2-methoxyphenyl)azetidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between azetidine precursors and substituted aromatic moieties. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 5-fluoro-2-methoxyphenyl group to the azetidine ring. Reaction optimization includes:

  • Temperature control (e.g., 80–120°C for cross-coupling).
  • Solvent selection (polar aprotic solvents like DMF or THF).
  • Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ as base).
  • Purification via column chromatography or recrystallization.
    Reference: Similar azetidine synthesis strategies in heterocyclic systems .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., methoxy and fluorine groups).
  • HPLC-MS : Purity assessment and molecular ion verification.
  • X-ray Crystallography : Absolute configuration determination (if crystalline).
  • Thermogravimetric Analysis (TGA) : Stability under thermal stress.
    Reference: Spectral data protocols for structurally related oxadiazole derivatives .

Q. How does the substituent arrangement influence solubility and stability in aqueous vs. organic media?

  • Methodological Answer :

  • Solubility : The methoxy group enhances lipophilicity, reducing aqueous solubility. Fluorine’s electronegativity increases polarity slightly. Use logP calculations (e.g., via ChemDraw) to predict partitioning.
  • Stability : Acidic/basic conditions may hydrolyze the methoxy group. Conduct pH-dependent stability studies (e.g., 1–14 pH range, 25–60°C).
    Reference: Handling and stability data for azetidine derivatives and related fluorophenyl compounds .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy (azetidines often have reactive NH groups).
  • Work in a fume hood to avoid inhalation.
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
    Reference: Safety guidelines for azetidine-3-carboxylic acid .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the azetidine ring in this compound?

  • Methodological Answer :

  • Cyclization : Intramolecular SN2 reactions of β-chloroamines or reductive amination of keto-azetidine precursors.
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and activation barriers (software: Gaussian, ORCA).
    Reference: Mechanistic insights from analogous azetidine-pyridine hybrids .

Q. How can computational modeling predict bioactivity or binding affinity for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR Studies : Correlate structural features (e.g., fluorine position) with activity using datasets from PubChem or ChEMBL.
    Reference: Applications in chemical biology for related heterocycles .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, concentrations).
  • Dose-Response Validation : Repeat experiments with standardized protocols (IC₅₀/EC₅₀ determination).
  • Structural Confirmation : Verify compound identity via NMR and HRMS to rule out degradation or isomerism.
    Reference: Case studies on fluorophenyl compound synthesis variability .

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Reaction Exotherm Management : Use jacketed reactors with temperature control.
  • Purification at Scale : Replace column chromatography with crystallization or distillation.
  • Byproduct Mitigation : Optimize stoichiometry and catalyst loading via DoE (Design of Experiments).
    Reference: Scale-up strategies for medicinal chemistry applications .

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